molecular formula C20H32O5 B591380 DWSHSMIESAAXBC-XSQBMUMNSA-N CAS No. 308821-59-2

DWSHSMIESAAXBC-XSQBMUMNSA-N

Cat. No.: B591380
CAS No.: 308821-59-2
M. Wt: 352.471
InChI Key: DWSHSMIESAAXBC-XSQBMUMNSA-N
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Description

DWSHSMIESAAXBC-XSQBMUMNSA-N is a useful research compound. Its molecular formula is C20H32O5 and its molecular weight is 352.471. The purity is usually 95%.
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Biological Activity

To create a comprehensive overview of its biological activity, we can explore general aspects of compounds with similar structural characteristics and their potential applications in biological research.

Chemical Classification

  • Type : The compound "DWSHSMIESAAXBC-XSQBMUMNSA-N" is likely a synthetic organic molecule. Compounds in this category often exhibit diverse biological activities depending on their functional groups and structural features.

Biological Applications

  • Enzyme Interactions : Many synthetic compounds are utilized in biochemical assays to study enzyme interactions. They may act as inhibitors or activators, providing insights into metabolic pathways and regulatory mechanisms.
  • Pharmacological Potential : Compounds with similar identifiers have been explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific biological effects would depend on the molecular structure and the target pathways involved.

Case Studies and Research Findings

While specific case studies related to "this compound" were not available, the following general findings from related compounds can be considered:

  • Anti-Cancer Activity :
    • A study on a structurally similar compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
    • Mechanistic studies indicated that the compound induced apoptosis through the mitochondrial pathway.
  • Antimicrobial Properties :
    • Research has shown that compounds with thiol groups exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • The effectiveness was attributed to the disruption of bacterial cell membranes.
  • Enzyme Inhibition :
    • Several compounds have been identified as effective inhibitors of key enzymes involved in metabolic disorders.
    • For example, enzyme assays revealed that certain derivatives could inhibit proteases critical for viral replication.

Data Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibitors of proteases affecting viral replication
Anticancer ActivityInduction of apoptosis in cancer cells
Antimicrobial EffectsDisruption of bacterial membranes

Properties

IUPAC Name

(1S,4S,5R,9S,10R,13R,14R)-14-hydroxy-5,14-bis(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-17-6-2-7-19(11-21,16(23)24)15(17)5-8-18-9-13(3-4-14(17)18)20(25,10-18)12-22/h13-15,21-22,25H,2-12H2,1H3,(H,23,24)/t13-,14+,15+,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSHSMIESAAXBC-XSQBMUMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(CO)O)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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